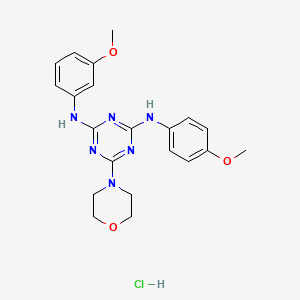

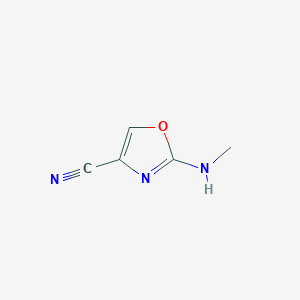

2-(Methylamino)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)oxazole-4-carbonitrile is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds contain an oxazole ring, which is a five-membered ring consisting of three carbon atoms and one nitrogen atom. The specific structure of 2-(Methylamino)oxazole-4-carbonitrile includes a methylamino group attached to the second carbon of the oxazole ring and a carbonitrile group at the fourth position.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a library of 2-substituted-5-aminooxazole-4-carbonitriles was synthesized using microwave-mediated and flow chemistries, demonstrating the versatility and efficiency of these methods in producing oxazole derivatives . Although the specific synthesis of 2-(Methylamino)oxazole-4-carbonitrile is not detailed in the provided papers, the methodologies discussed could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms. This structure imparts certain electronic properties to the molecule, such as polarity and potential for hydrogen bonding. The substitution of different groups at various positions on the oxazole ring can significantly alter the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. The presence of the amino and carbonitrile groups in the molecule suggests potential reactivity sites for nucleophilic and electrophilic attacks, respectively. The papers provided do not detail specific reactions for 2-(Methylamino)oxazole-4-carbonitrile, but similar compounds have been used in three-component condensation reactions to synthesize triazolopyrimidines and hydroxypyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For example, novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl units exhibit high thermal properties and good solubility in various organic solvents . These properties suggest that 2-(Methylamino)oxazole-4-carbonitrile may also possess unique thermal and solubility characteristics, although specific data for this compound is not provided in the papers.

Relevant Case Studies

The papers do not provide case studies directly related to 2-(Methylamino)oxazole-4-carbonitrile. However, the synthesis and manipulation of a library of 2-substituted-5-aminooxazole-4-carbonitriles, including compounds with potential biological activity against cannabinoid receptors, highlight the significance of oxazole derivatives in medicinal chemistry . These findings suggest that 2-(Methylamino)oxazole-4-carbonitrile could also be of interest in the development of new pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- 2-(Methylamino)oxazole-4-carbonitrile derivatives are used in the synthesis of macrolides, which have applications in medicinal chemistry (Wasserman et al., 1981).

- These compounds are involved in the synthesis of oxazole-4-carboxylate derivatives with potential use as fluorescent probes in biological studies (Ferreira et al., 2010).

- They are also used in the development of novel anticancer drugs, particularly targeting leukemia, renal, and breast cancer cell lines (Kachaeva et al., 2018).

Chemical Synthesis and Catalysis

- 2-(Methylamino)oxazole-4-carbonitrile is involved in gold-catalyzed synthesis processes, contributing to the creation of diverse chemical structures (Hashmi et al., 2004).

- The compound plays a role in assessing nitrogen and carbon nucleophilicities in chemical reactions, vital for understanding reaction mechanisms (Forlani et al., 2006).

Materials Science and Explosives

- 2-(Methylamino)oxazole-4-carbonitrile derivatives are used in the synthesis of sensitive high explosives, contributing to the development of new materials in this field (Snyder et al., 2017).

- They are instrumental in synthesizing new ruthenium(II) complexes with potential applications in material science (Đukić et al., 2020).

Advanced Chemistry Techniques

- The compound is used in the microwave-mediated synthesis of libraries of molecules, showcasing its versatility in modern synthetic methods (Spencer et al., 2012).

- It's also involved in the copper-catalyzed synthesis of oxazoles, indicating its role in facilitating complex chemical reactions (Kumar et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(methylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-7-5-8-4(2-6)3-9-5/h3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVHFZCERPBCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)

![4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2547873.png)

![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)